

boiling point and density of 1,1,1-Trifluoro-2,4-pantanenedione

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,1,1-Trifluoro-2,4-pantanenedione**

Cat. No.: **B1197229**

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **1,1,1-Trifluoro-2,4-pantanenedione**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physicochemical properties of **1,1,1-Trifluoro-2,4-pantanenedione**, a versatile fluorinated organic compound. This document details its boiling point and density, provides established experimental protocols for their determination, and illustrates a key application in a logical workflow diagram.

Core Physicochemical Data

1,1,1-Trifluoro-2,4-pantanenedione, also known as trifluoroacetylacetone (TFAA), is a colorless to light yellow liquid with the chemical formula C5H5F3O2.^{[1][2][3]} It is recognized for its utility as a precursor in the synthesis of heterocycles and metal chelates.^[3] The trifluoromethyl group significantly influences its chemical properties, enhancing its reactivity, particularly in coordination chemistry where it can act as a ligand for metal ions.^[2]

A summary of its key quantitative physical properties is presented in the table below for quick reference.

Property	Value	Conditions
Boiling Point	105-107 °C	at standard atmospheric pressure
Density	1.27 g/mL	at 25 °C

Data sourced from multiple chemical suppliers and databases.[\[1\]](#)[\[4\]](#)

Experimental Protocols

The following sections detail standardized laboratory procedures for the experimental determination of the boiling point and density of a liquid compound such as **1,1,1-Trifluoro-2,4-pentanedione**.

Determination of Boiling Point using the Thiele Tube Method

This method is a common and efficient way to determine the boiling point of a small sample of liquid.

Apparatus:

- Thiele tube
- Thermometer (with appropriate range)
- Capillary tube (sealed at one end)
- Small test tube
- Rubber band or wire for attaching the test tube to the thermometer
- Heating mantle or Bunsen burner
- Heat transfer fluid (e.g., mineral oil)

Procedure:

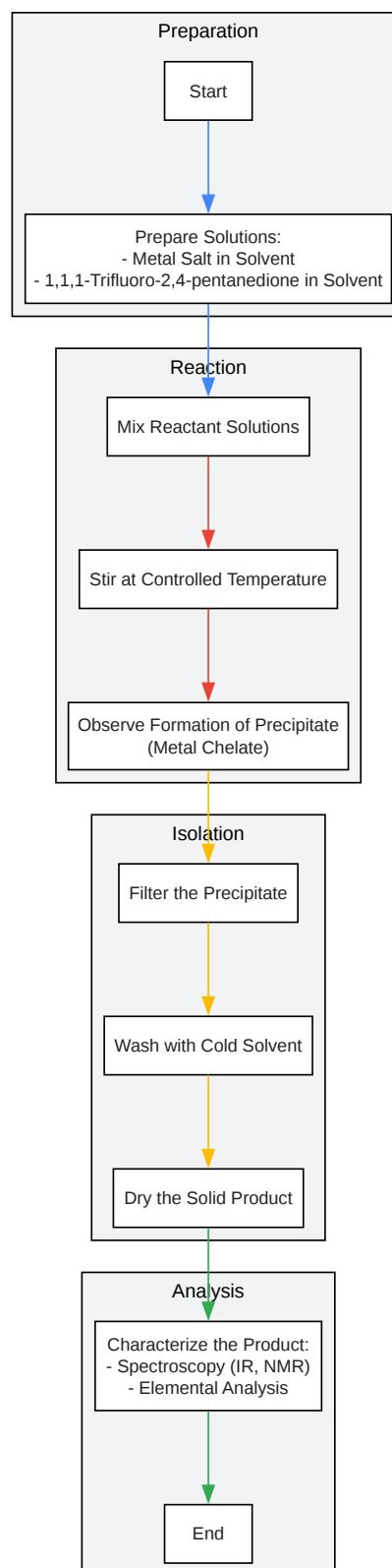
- Sample Preparation: Add a small amount (approximately 0.5-1 mL) of **1,1,1-Trifluoro-2,4-pentanedione** into the small test tube.
- Capillary Insertion: Place the capillary tube into the test tube with the open end submerged in the liquid and the sealed end protruding above the liquid surface.
- Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bulb of the thermometer should be level with the bottom of the test tube.
- Heating: Insert the assembly into the Thiele tube containing the heat transfer fluid, ensuring the liquid in the test tube is below the level of the fluid in the Thiele tube.
- Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Boiling Point Determination: Continue heating until a steady stream of bubbles is observed. Then, remove the heat source. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.

Determination of Density

This protocol outlines the straightforward method of determining the density of a liquid by measuring the mass of a known volume.

Apparatus:

- Volumetric flask (e.g., 10 mL or 25 mL)
- Analytical balance
- Pipette
- The liquid sample (**1,1,1-Trifluoro-2,4-pentanedione**)


Procedure:

- Mass of Empty Flask: Accurately measure and record the mass of a clean, dry volumetric flask on an analytical balance.

- Volume of Liquid: Using a pipette, carefully transfer a precise volume of **1,1,1-Trifluoro-2,4-pentanedione** into the volumetric flask, up to the calibration mark.
- Mass of Flask and Liquid: Measure and record the combined mass of the volumetric flask and the liquid.
- Calculation: Calculate the mass of the liquid by subtracting the mass of the empty flask from the combined mass. The density is then calculated using the formula: Density = Mass of the liquid / Volume of the liquid

Application Workflow: Metal Chelation

1,1,1-Trifluoro-2,4-pentanedione is widely used as a chelating agent for metal ions. This property is valuable in various applications, including in the synthesis of metal-containing complexes for catalysis and materials science. The following diagram illustrates a generalized experimental workflow for the synthesis of a metal chelate using this compound.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1,1-Trifluoro-2,4-pentanedione | 367-57-7 [chemicalbook.com]
- 2. nbinfo.com [nbinfo.com]
- 3. 1,1,1-Trifluoroacetylacetone - Wikipedia [en.wikipedia.org]
- 4. 1,1,1-Trifluoro-2,4-pentanedione, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- To cite this document: BenchChem. [boiling point and density of 1,1,1-Trifluoro-2,4-pentanedione]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1197229#boiling-point-and-density-of-1-1-1-trifluoro-2-4-pentanedione\]](https://www.benchchem.com/product/b1197229#boiling-point-and-density-of-1-1-1-trifluoro-2-4-pentanedione)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com